[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate
Description
The compound [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate (hereafter referred to as the target compound) is a hydrazone-derived ester characterized by a brominated phenyl ring, a benzoate group, and a 4-phenylphenoxy-propanoylhydrazinylidene moiety. For example, compounds such as [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate () and [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate () share structural motifs, including brominated aromatic systems and hydrazone linkages .
The hydrazone group (N–N=C–) in these compounds is pivotal for stabilizing molecular conformations and enabling supramolecular interactions, such as hydrogen bonding and π-π stacking . The benzoate ester group enhances lipophilicity, which may influence solubility and bioavailability.
Properties
Molecular Formula |
C29H23BrN2O4 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C29H23BrN2O4/c1-20(35-26-15-12-22(13-16-26)21-8-4-2-5-9-21)28(33)32-31-19-24-18-25(30)14-17-27(24)36-29(34)23-10-6-3-7-11-23/h2-20H,1H3,(H,32,33)/b31-19+ |
InChI Key |
XONWPVMOKAGDEA-ZCTHSVRISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate typically involves multiple steps. One common method is the condensation reaction between 4-bromobenzaldehyde and 4-phenylphenoxypropanoic acid hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
It can be used as a probe to investigate the binding sites and activity of various enzymes .
Medicine
In medicine, [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is being explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of diseases such as cancer and inflammatory disorders .
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s analogs exhibit diverse substituents on the phenyl rings and hydrazone side chains, leading to distinct physicochemical and electronic properties. Key examples include:
Key Observations :
- Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability, influencing crystallinity and melting points .
- Collision Cross-Section (CCS) : Analogs with bulkier substituents (e.g., 4-chlorophenylmethoxybenzoyl in ) exhibit higher CCS values, suggesting greater three-dimensionality in gas-phase ion mobility .
Reactivity and Computational Studies
- DFT Analysis: highlights the use of density functional theory (DFT) to map electrostatic potentials and frontier molecular orbitals, revealing charge transfer mechanisms in hydrazone derivatives. For example, the HOMO-LUMO gap in similar compounds correlates with stability against oxidation .
- Hirshfeld Surface Analysis : Studies on analogs demonstrate that >60% of molecular surface contacts arise from H···H and H···halogen interactions, stabilizing crystal lattices .
Biological Activity
The compound 4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is a complex organic molecule with potential biological activities. This article explores its synthesis, characterization, and biological properties, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 474.38 g/mol. The structure includes a bromine atom, multiple aromatic rings, and a hydrazone linkage, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Hydrazone : The reaction of appropriate phenolic compounds with hydrazine derivatives to form the hydrazone linkage.
- Esterification : The introduction of the benzoate group through esterification reactions.
- Purification : The product is purified using techniques such as recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic pathways .
Anticancer Properties
Several derivatives of benzoates have been investigated for their anticancer potential. The presence of the hydrazone moiety is known to enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated effectiveness in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines. Research on related compounds has shown that they can modulate inflammatory pathways, potentially reducing inflammation in various models .
Case Studies
- Case Study on Antimicrobial Activity : In vitro studies demonstrated that derivatives of phenolic benzoates displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy .
- Case Study on Anticancer Activity : A study involving a similar hydrazone derivative showed significant inhibition of cell proliferation in breast cancer cell lines, correlating structural features with biological activity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
